1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine
Overview
Description
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a cyclohexyl group and a phenylcyclohexyl group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems in the central nervous system, including the NMDA (N-methyl-D-aspartate) receptor and dopamine receptors. These interactions can lead to various pharmacological effects, such as analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-Phenylcyclohexylpiperidine (Phencyclidine, PCP): Both compounds share a similar structure but differ in their pharmacological profiles and receptor affinities.
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: These compounds have variations in the aryl group, leading to differences in their biological activities.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.
Properties
IUPAC Name |
1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h1,3-4,7-8,20-22H,2,5-6,9-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZUJSLHYGZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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